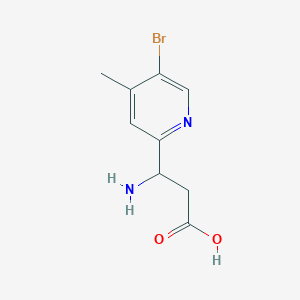
2-Fluoro-3-methylbenzimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3-methylbenzimidamide is an organic compound with the molecular formula C8H9FN2 It is a derivative of benzimidamide, where a fluorine atom is substituted at the second position and a methyl group at the third position of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methylbenzimidamide typically involves the reaction of 2-fluoro-3-methylbenzonitrile with ammonia or an amine under specific conditions. One common method is the reduction of the nitrile group to an imine, followed by hydrolysis to yield the desired benzimidamide. The reaction conditions often include the use of a reducing agent such as lithium aluminum hydride (LiAlH4) and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and fluorination processes, followed by the conversion of the resulting intermediates to the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-3-methylbenzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-3-methylbenzimidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Fluoro-3-methylbenzimidamide exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This can influence enzyme activity, protein binding, and other biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-3-methylbenzonitrile: A precursor in the synthesis of 2-Fluoro-3-methylbenzimidamide.
3-Fluoro-4-methylbenzimidamide: A structural isomer with different substitution patterns.
2-Fluoro-3-methylbenzoic acid: Another related compound with a carboxylic acid group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a fluorine atom and a methyl group on the benzene ring influences its reactivity and interactions with other molecules, making it valuable for various applications.
Eigenschaften
Molekularformel |
C8H9FN2 |
|---|---|
Molekulargewicht |
152.17 g/mol |
IUPAC-Name |
2-fluoro-3-methylbenzenecarboximidamide |
InChI |
InChI=1S/C8H9FN2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H3,10,11) |
InChI-Schlüssel |
LWMUQLCNWMMGCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(=N)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



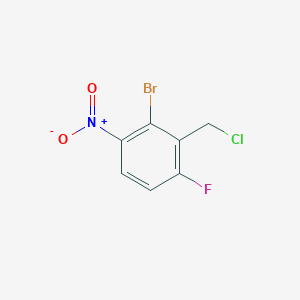


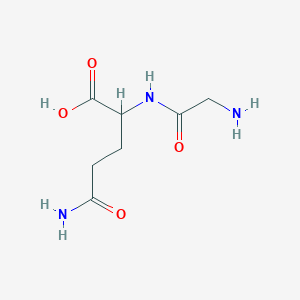
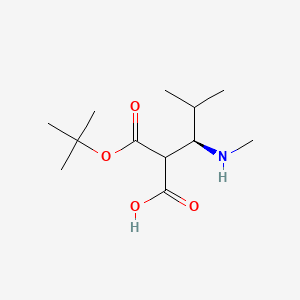
![6-Amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12967137.png)


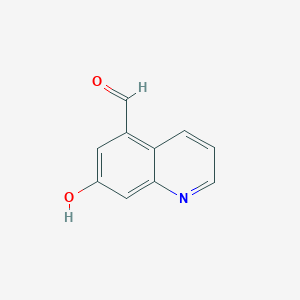
![2,4-Dibromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12967152.png)
![Pyrrolo[1,2-a]quinoxaline, 4,7-dichloro-](/img/structure/B12967159.png)

